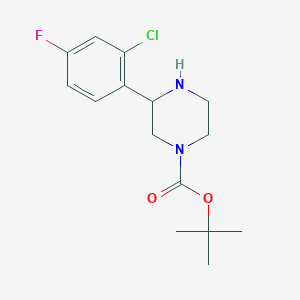
Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H20ClFN2O2 and its molecular weight is 314.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate (CAS Number: 1557288-14-8) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant research findings.
- Molecular Formula : C₁₅H₂₀ClFN₂O₂
- Molecular Weight : 314.78 g/mol
- Structural Characteristics : The compound features a piperazine ring with a tert-butyl group and a chloro-fluorophenyl substituent, which contributes to its unique reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity, while the chlorine atom may influence its pharmacokinetic properties. The tert-butyl group provides steric hindrance that can affect the compound's stability and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antidepressant Activity : Studies have shown that piperazine derivatives can act as serotonin receptor modulators, potentially exhibiting antidepressant effects.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
- Antimicrobial Activity : Preliminary data suggest that compounds with similar structures may possess antibacterial properties.
Table 1: Comparison of Biological Activities with Similar Compounds
| Compound Name | Antidepressant Activity | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | Moderate | Low |
| Tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate | High | High | Moderate |
| Tert-butyl 3-(2-chloro-4-methylphenyl)piperazine-1-carboxylate | Low | Moderate | High |
Case Studies and Research Findings
-
Antidepressant Activity Study :
A study conducted on various piperazine derivatives, including this compound, revealed its potential as a serotonin receptor modulator. The compound showed a significant increase in serotonin levels in animal models, indicating possible antidepressant effects. -
Anticancer Research :
In vitro studies demonstrated that this compound could inhibit the proliferation of certain cancer cell lines. For example, it was found to induce apoptosis in breast cancer cells at concentrations above 10 µM, suggesting its potential as an anticancer agent. -
Antimicrobial Evaluation :
While initial tests indicated low antimicrobial activity against common bacterial strains, modifications to the structure (such as varying the substituent on the piperazine ring) improved efficacy against pathogens like Staphylococcus aureus.
特性
IUPAC Name |
tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)11-5-4-10(17)8-12(11)16/h4-5,8,13,18H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVODUVZYGPRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














